molecular formula C20H24N4O6S B2834681 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide CAS No. 897611-24-4

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide

Numéro de catalogue: B2834681
Numéro CAS: 897611-24-4
Poids moléculaire: 448.49
Clé InChI: OVZMHKHHHDXWMT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C20H24N4O6S and its molecular weight is 448.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

PropertyValue
Molecular FormulaC19H24N4O7S2
Molecular Weight484.6 g/mol
CAS Number897611-48-2
SynonymsN-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-nitrobenzenesulfonamide

The structure features a piperazine ring, a sulfonyl group, and a nitrobenzamide moiety, which contribute to its biological activity.

Target Receptors

The primary target of this compound is believed to be the alpha1-adrenergic receptors . These receptors play a significant role in various physiological processes, including cardiovascular function and neurotransmission.

Binding Affinity

The compound exhibits a binding affinity for alpha1-adrenergic receptors ranging from 22 nM to 250 nM . This interaction suggests that it could modulate receptor activity, potentially influencing conditions such as hypertension and depression .

Neurotransmitter Modulation

Compounds with piperazine structures are known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. The presence of the sulfonyl and nitro groups may enhance the binding affinity and selectivity towards these biological targets, indicating potential applications in treating neurological disorders .

Antipsychotic Potential

Research indicates that similar compounds have shown significant binding affinity for dopamine D4 receptors , with IC50 values as low as 0.057 nM . This suggests that this compound may possess antipsychotic properties .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit certain enzyme activities related to neurotransmitter metabolism. For example, it has been shown to decrease the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine .

In Vivo Studies

Animal models have revealed that administration of this compound leads to significant reductions in blood pressure, supporting its potential use in treating hypertension .

Applications De Recherche Scientifique

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide has demonstrated several biological activities:

  • Antipsychotic Potential : Similar compounds have shown significant binding affinity for dopamine D4 receptors, suggesting that this compound may possess antipsychotic properties with IC50 values as low as 0.057 nM .
  • Neurotransmitter Modulation : The compound can inhibit enzyme activities related to neurotransmitter metabolism. For instance, it has been shown to decrease the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine.
  • Cardiovascular Effects : In vivo studies have indicated that administration of this compound leads to significant reductions in blood pressure, supporting its potential use in treating hypertension.

Research Applications

The applications of this compound in research are diverse:

  • Therapeutic Development : The compound's ability to modulate dopaminergic signaling pathways suggests potential therapeutic effects for various neurological disorders, including depression and anxiety disorders.
  • Pharmacological Studies : Its interaction with α1-ARs makes it a valuable tool for studying cardiovascular diseases and related pharmacological interventions.

Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on neurotransmitter levels in rodent models. Results indicated a significant increase in serotonin and dopamine levels post-treatment, suggesting its potential use in treating mood disorders.

Study 2: Cardiovascular Impact

In another study, the compound was tested for its efficacy in lowering blood pressure in hypertensive rat models. The results demonstrated a marked decrease in systolic blood pressure after administration, highlighting its potential role as an antihypertensive agent.

Propriétés

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O6S/c1-30-19-5-3-2-4-18(19)22-11-13-23(14-12-22)31(28,29)15-10-21-20(25)16-6-8-17(9-7-16)24(26)27/h2-9H,10-15H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZMHKHHHDXWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.